Inverted Galectin-1/Galectin-3 Selectivity Ratio Versus the Parent Scaffold GB1107
GB1490 was derived from the galectin-3-selective scaffold of GB1107 by replacing a six-membered aryl-triazolyl substituent with a five-membered thiazole ring. This scaffold switch inverted the selectivity profile: GB1490 preferentially binds galectin-1 (Kd 0.4 μM) over galectin-3 (Kd 2.7 μM), a 6.8-fold selectivity window, whereas GB1107 shows a 100-fold preference for galectin-3 (Kd 0.037 μM) over galectin-1 (Kd 3.7 μM) [1]. The selectivity inversion is a direct consequence of the heterocycle substitution strategy validated by SAR across multiple analogs in the series [1].
| Evidence Dimension | Binding affinity (Kd) and galectin-1/3 selectivity ratio |
|---|---|
| Target Compound Data | GB1490: Kd galectin-1 = 0.4 μM; Kd galectin-3 = 2.7 μM; selectivity ratio gal-3/gal-1 = 6.8-fold (gal-1 selective) |
| Comparator Or Baseline | GB1107: Kd galectin-1 = 3.7 μM; Kd galectin-3 = 0.037 μM; selectivity ratio gal-1/gal-3 = 100-fold (gal-3 selective) |
| Quantified Difference | Selectivity inversion: GB1490 is ~9.3-fold more potent on galectin-1 than GB1107; GB1107 is ~73-fold more potent on galectin-3 than GB1490 |
| Conditions | Fluorescence polarization assay using recombinant human galectin-1 and galectin-3 carbohydrate recognition domains; reported in J Med Chem 2023 [1] |
Why This Matters
This scaffold-driven selectivity inversion means that GB1490 and GB1107 are functionally non-interchangeable tools for probing galectin-1 versus galectin-3 biology.
- [1] Zetterberg FR et al. Discovery of Selective and Orally Available Galectin-1 Inhibitors. J Med Chem. 2023;66(24):16980-16990. doi:10.1021/acs.jmedchem.3c01787. View Source
